![molecular formula C7H5ClN2O2S B13345199 1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyridine and pyrrole ring system, with a sulfonyl chloride functional group attached to the second position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride can be achieved through several synthetic routes. Another approach involves modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to prepare various substituted derivatives of 1H-Pyrrolo[2,3-b]pyridine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride undergoes a variety of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be readily substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Halogenation: The pyridine ring can be halogenated at various positions, leading to the formation of halogenated derivatives.
Common reagents used in these reactions include bases, acids, and halogenating agents. The major products formed from these reactions are often valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride is primarily related to its ability to inhibit specific molecular targets. For example, derivatives of this compound have been shown to inhibit FGFR1, FGFR2, and FGFR3 by binding to the ATP-binding site of these receptors, thereby blocking their kinase activity . This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-b]pyridine: This compound has a different ring fusion pattern and exhibits distinct reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride: This isomer has the sulfonyl chloride group attached to the third position of the pyridine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its isomers and analogs.
Eigenschaften
Molekularformel |
C7H5ClN2O2S |
|---|---|
Molekulargewicht |
216.65 g/mol |
IUPAC-Name |
1H-pyrrolo[2,3-b]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) |
InChI-Schlüssel |
QXQVYPCSOCZFMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=C2)S(=O)(=O)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)
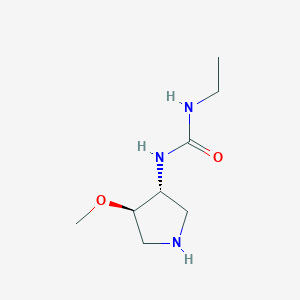
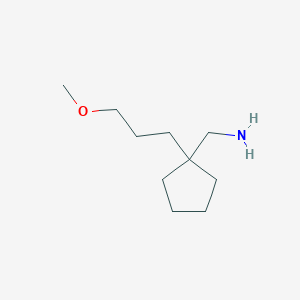

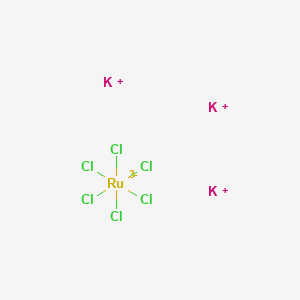
![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)
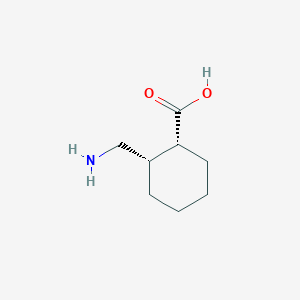
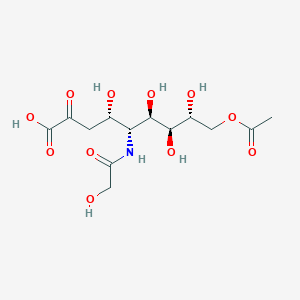
![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)

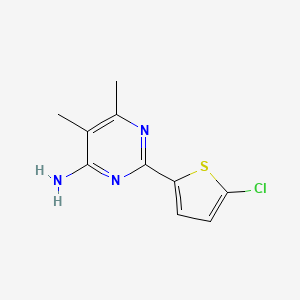
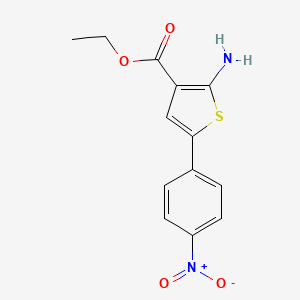
![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)

